molecular formula C20H22Cl2N4O2 B2910133 N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide CAS No. 1023821-26-2

N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide

Cat. No.: B2910133
CAS No.: 1023821-26-2
M. Wt: 421.32
InChI Key: UZSMXJPFPIHMDY-UHFFFAOYSA-N
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Description

N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a piperazine ring, which is further substituted with two methyl groups and two carboxamide groups. The molecular formula of this compound is C20H22Cl2N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide typically involves the reaction of 4-chloroaniline with 2,5-dimethylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and high yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the piperazine ring or phenyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities and interactions with biological systems.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide can be compared with other similar compounds, such as:

    N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine: This compound shares structural similarities but differs in the substitution pattern and functional groups.

    4-Chlorophenyl isothiocyanate: Another compound with a 4-chlorophenyl group, but with different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and carboxamide functionalities, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N4O2/c1-13-11-26(20(28)24-18-9-5-16(22)6-10-18)14(2)12-25(13)19(27)23-17-7-3-15(21)4-8-17/h3-10,13-14H,11-12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSMXJPFPIHMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)NC2=CC=C(C=C2)Cl)C)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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